4'-羟基-4-甲氧基查尔酮

概述

描述

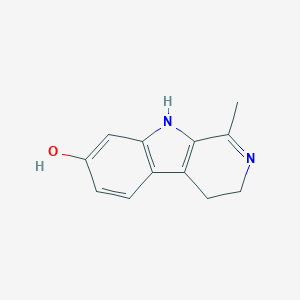

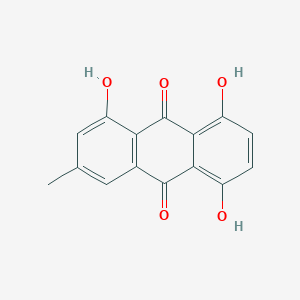

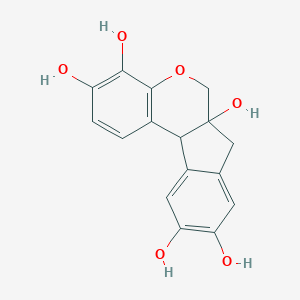

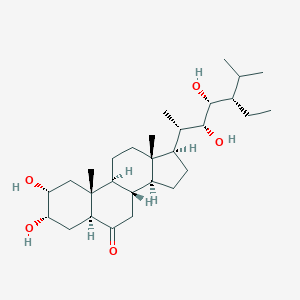

4’-Hydroxy-4-methoxychalcone is a type of chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids . It has the molecular formula C16H14O3 .

Synthesis Analysis

The synthesis of 4’-Hydroxy-4-methoxychalcone can be achieved through Claisen-Schmidt condensation from 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (anisaldehyde) in aqueous KOH as a catalyst in ethanol . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .Molecular Structure Analysis

The molecular structure of 4’-Hydroxy-4-methoxychalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The molecule has a molecular weight of 254.281 Da .Chemical Reactions Analysis

Chalcones like 4’-Hydroxy-4-methoxychalcone are known to undergo a variety of chemical reactions. For instance, they can be hydrogenated to form dihydrochalcones . They can also undergo oxidative cyclization reactions .Physical And Chemical Properties Analysis

4’-Hydroxy-4-methoxychalcone has a density of 1.2±0.1 g/cm3, a boiling point of 467.0±45.0 °C at 760 mmHg, and a flash point of 176.9±22.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .科学研究应用

光致变色性能和光学存储

4'-羟基-4-甲氧基查尔酮表现出显著的光致变色性能,使其成为光子模式可擦除光学存储系统的潜在候选者,具有非破坏性读取能力。该系统表现出抗疲劳性能,通过多次写入和擦除循环进行确认 (Horiuchi et al., 2000)。

潜在的抗癌应用

通过环化反应合成的4'-羟基-4-甲氧基查尔酮衍生物,如7-羟基-4'-甲氧基黄烷酮和7-羟基-4'-甲氧基黄酮,已显示出作为潜在抗癌药物对宫颈癌和结肠癌细胞的细胞毒活性 (Matsjeh et al., 2017)。

化学光度法应用

4'-羟基-4-甲氧基查尔酮已被用作化学光度计。光化学转化为黄烷离子的量子产率取决于诸如紫外光波长和溶剂等因素,突显了其在光物理研究中的潜力 (Matsushima et al., 1994)。

抗菌活性

合成的4'-羟基-4-甲氧基查尔酮衍生物已被研究其抗菌活性。例如,从间甲酚合成的4-羟基-2-甲基查尔酮已显示出对大肠杆菌和金黄色葡萄球菌的有希望的抗菌活性 (Ismiyarto et al., 2018)。

激发态动力学和溶剂极性效应

已研究了4'-羟基-4-甲氧基查尔酮衍生物(如DEAHC)在各种溶剂中的激发态性质。这些研究提供了对荧光量子产率和寿命等光物理参数的洞察,这些参数受溶剂极性的影响 (Song et al., 2018)。

抑制炎症反应

某些4'-羟基-4-甲氧基查尔酮衍生物可以抑制小鼠巨噬细胞中脂多糖诱导的诱导型一氧化氮合酶和肿瘤坏死因子-α的表达。这表明了其潜在的抗炎应用 (Ban et al., 2004)。

晶体结构和分子相互作用

对相关化合物(如4-甲氧基查尔酮)的晶体结构研究提供了对分子相互作用和堆积的洞察,这对于理解其化学行为和潜在应用至关重要 (Rabinovich & Schmidt, 1970)。

抗氧化活性

已分析了4'-羟基-4-甲氧基查尔酮及其类似物的羟基自由基清除(抗氧化)效应,这对于了解其在对抗与氧化应激相关的疾病中的潜力至关重要 (Perjési & Rozmer, 2011)。

抗血管生成和抗肿瘤活性

相关化合物2'-羟基-4'-甲氧基查尔酮表现出抗血管生成和抗肿瘤活性。这包括在鸡胚和小鼠模型中抑制血管生成,表明其在癌症治疗中的潜力 (Lee et al., 2006)。

安全和危害

4’-Hydroxy-4-methoxychalcone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

While the specific future directions for 4’-Hydroxy-4-methoxychalcone are not mentioned in the search results, chalcones in general are being studied for their potential therapeutic applications. They are active lead molecules in medicinal chemistry for the discovery of new drugs . Further pharmacobotanical, biotechnological, and medicinal studies on the field of chalcone research are encouraged .

属性

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCVAWRRHHSOCC-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-4-methoxychalcone | |

CAS RN |

6338-81-4 | |

| Record name | NSC 40922 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。